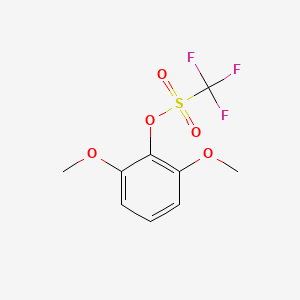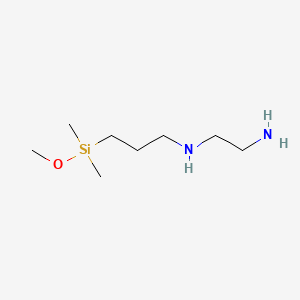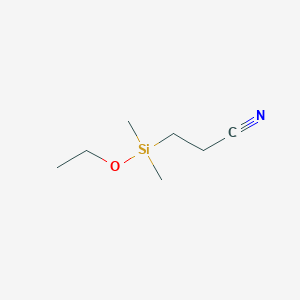
2,6-Dimethoxyphenyl trifluoromethanesulfonate
Übersicht
Beschreibung
2,6-Dimethoxyphenyl trifluoromethanesulfonate is an organic compound with the empirical formula C9H9F3O5S . It has a molecular weight of 286.22 .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxyphenyl trifluoromethanesulfonate consists of a phenyl ring substituted with two methoxy groups at the 2 and 6 positions and a trifluoromethanesulfonate group .Physical And Chemical Properties Analysis
2,6-Dimethoxyphenyl trifluoromethanesulfonate has a boiling point of 115 °C at 0.2 mmHg and a density of 1.376 g/mL at 25 °C . Its refractive index is 1.4630 .Wissenschaftliche Forschungsanwendungen
Labeling Reagent in Chromatography
2,6-Dimethoxyphenyl trifluoromethanesulfonate has been explored for its potential as a labeling reagent in chromatography. Tanaka, Muramatsu, and Yasaka (1994) synthesized a highly reactive and sensitive labeling reagent, 2-(6,7-dimethoxy-2,3-naphthalimido)ethyl trifluoromethanesulfonate, for determining carboxylic acids by high-performance liquid chromatography (Tanaka, Muramatsu, & Yasaka, 1994).
Lewis Acid Catalyst
Ishihara, Kubota, Kurihara, and Yamamoto (1996) reported on the application of scandium trifluoromethanesulfonate, a compound related to 2,6-dimethoxyphenyl trifluoromethanesulfonate, as an extremely active Lewis acid catalyst. This catalyst is particularly effective for the acylation of alcohols with acid anhydrides and mixed anhydrides, demonstrating remarkable catalytic activity (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Synthetic Transformations
Kurt Ritter (1993) discussed the increasing use of vinyl and aryl trifluoromethanesulfonates, compounds closely related to 2,6-dimethoxyphenyl trifluoromethanesulfonate, in various synthetic transformations. These compounds are particularly valued for their application in cross-coupling reactions, addition reactions to alkenes and alkynes, and in natural product synthesis (Ritter, 1993).
Organic Synthesis
Kazakova and Vasilyev (2017) reviewed the use of trifluoromethanesulfonic acid in organic synthesis, highlighting its role in reactions like electrophilic aromatic substitution, formation of carbon-carbon and carbon-heteroatom bonds, and in the synthesis of carbo- and heterocyclic structures. This research provides insight into the broader category of trifluoromethanesulfonates, which includes 2,6-dimethoxyphenyl trifluoromethanesulfonate (Kazakova & Vasilyev, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,6-dimethoxyphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O5S/c1-15-6-4-3-5-7(16-2)8(6)17-18(13,14)9(10,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOZMBDXJRPZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343849 | |
| Record name | 2,6-Dimethoxyphenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxyphenyl trifluoromethanesulfonate | |
CAS RN |
60319-07-5 | |
| Record name | 2,6-Dimethoxyphenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethoxyphenyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-](/img/structure/B1605074.png)












